molecular formula C7H13NO B1347030 5-Hydroxy-4,4-dimethylvaleronitrile CAS No. 25252-68-0

5-Hydroxy-4,4-dimethylvaleronitrile

Cat. No. B1347030
CAS RN: 25252-68-0
M. Wt: 127.18 g/mol
InChI Key: LPRMANDJSIXLBP-UHFFFAOYSA-N
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Description

5-Hydroxy-4,4-dimethylvaleronitrile is a chemical compound with the molecular formula C7H13NO1. It is also known as 5-hydroxy-4,4-dimethylpentanenitrile1.



Synthesis Analysis

Unfortunately, there is no specific information available about the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile. However, the synthesis of similar compounds often involves various chemical reactions, including nucleophilic substitution, ring-opening reactions, and others2.



Molecular Structure Analysis

The molecular structure of 5-Hydroxy-4,4-dimethylvaleronitrile consists of a carbon backbone with a nitrile group (-C≡N) and a hydroxy group (-OH). The molecule has a total of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom1.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving 5-Hydroxy-4,4-dimethylvaleronitrile. However, similar compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions3.



Physical And Chemical Properties Analysis

5-Hydroxy-4,4-dimethylvaleronitrile has a molecular weight of 127.187. Unfortunately, there is no specific information available about its physical and chemical properties such as melting point, boiling point, and density7.


Scientific Research Applications

Proton Donation and Electrochemical Studies

New Proton Donors in Electrochemical Studies : Research by Sokolová et al. (2012) introduced chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies, demonstrating their application in the reduction of ioxynil in dimethylsulfoxide. This study highlights the potential of hydroxybenzonitriles in protonation reactions and electrochemical analysis, suggesting a similar applicability for compounds like 5-Hydroxy-4,4-dimethylvaleronitrile in providing insights into their electrochemical properties and reactions (Sokolová, Gál, & Valášek, 2012).

Synthesis and Catalysis

Catalyst-Free Cyanation and Azidation : A study by Nasseri et al. (2019) on the catalyst-free cyanation and azidation of imines using hydroxy(dimethyl)-λ4-sulfanecarbonitrile highlights the versatility of hydroxylated nitriles in organic synthesis. This suggests the potential use of 5-Hydroxy-4,4-dimethylvaleronitrile in similar synthetic applications, including the preparation of 5-substituted 1H-tetrazole derivatives under mild conditions (Nasseri, Alavi, Mahmoudi, & Kazemnejadi, 2019).

Material Science and Polymer Chemistry

Phthalonitrile-PPO Blends : The work by Ma et al. (2018) on the cure behavior and properties of hydroxy-containing phthalonitrile blends with poly(2,6-dimethyl-1,4-phenylene oxide) demonstrates the potential of hydroxy-containing nitriles in modifying the properties of polymers. This research might infer the utility of 5-Hydroxy-4,4-dimethylvaleronitrile in the development of polymer blends with enhanced thermal stability and mechanical properties (Ma, Cheng, Lv, Chen, Hu, Zeng, & Yang, 2018).

Safety And Hazards

properties

IUPAC Name

5-hydroxy-4,4-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,6-9)4-3-5-8/h9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRMANDJSIXLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179909
Record name 5-Hydroxy-4,4-dimethylvaleronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4,4-dimethylvaleronitrile

CAS RN

25252-68-0
Record name 5-Hydroxy-4,4-dimethylpentanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-4,4-dimethylvaleronitrile
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Record name 5-Hydroxy-4,4-dimethylvaleronitrile
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Record name 5-hydroxy-4,4-dimethylvaleronitrile
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Synthesis routes and methods I

Procedure details

To a solution of 47 g (0.376 mmol) of 4,4-dimethyl-5-oxovaleronitrile in 350 mL of methanol, cooled to 0° C. (ice bath), was added, with vigorous stirring and over 15-20 min., 7.9 g (0.209 mmol; 2.22 hydride equiv.) of NaBH4. After the addition was completed, the solution was stirred an additional 30 min. at 0° C. before removing the solvent in vacuo (aspirator). To the residue was added CH2Cl2 followed by careful addition of H2O, and finally 1.2N HCl until pH=1-2 was obtained. The layers were separated and the aqueous one extracted twice (CH2Cl2), saturated with NaCl and extracted again three times with CH2Cl2. After drying the combined organic layers over Na2SO4 and removing the solvent under vacuum (aspirator) 47.7 g (95%) of the title compound, sufficiently pure for the next step, was obtained as a faint yellow oil. TLC: (Silica) Rf =0.26 (ethyl acetate dichloromethane 1:9), detection with molybdophosphoric acid (yellow spot on blue-green).
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47 g
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350 mL
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7.9 g
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ethyl acetate dichloromethane
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Synthesis routes and methods II

Procedure details

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